molecular formula C10H9Br2NO B12515901 (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide CAS No. 676129-88-7

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide

Cat. No.: B12515901
CAS No.: 676129-88-7
M. Wt: 318.99 g/mol
InChI Key: QYHPAXUKHCKRBX-SFYZADRCSA-N
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Description

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide is a cyclopropane derivative with two bromine atoms and a phenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, followed by bromination and subsequent amide formation. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and brominating agents like bromine or N-bromosuccinimide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can produce carboxylic acids, alcohols, or amines .

Scientific Research Applications

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide: A stereoisomer with different spatial arrangement of atoms.

    2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide.

    2,2-dibromo-3-phenylcyclopropane-1-methanol: A derivative with a hydroxyl group instead of a carboxamide.

Uniqueness

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

676129-88-7

Molecular Formula

C10H9Br2NO

Molecular Weight

318.99 g/mol

IUPAC Name

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H9Br2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m1/s1

InChI Key

QYHPAXUKHCKRBX-SFYZADRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(Br)Br)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Br)Br)C(=O)N

Origin of Product

United States

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